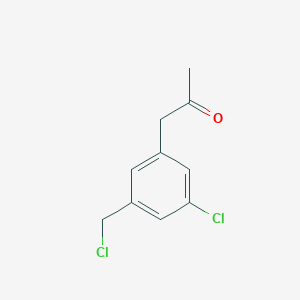

1-(3-Chloro-5-(chloromethyl)phenyl)propan-2-one

Beschreibung

1-(3-Chloro-5-(chloromethyl)phenyl)propan-2-one is a chlorinated aromatic ketone characterized by a propan-2-one backbone attached to a 3-chloro-5-(chloromethyl)phenyl group. This compound features two chlorine substituents: one at the meta-position of the benzene ring and another as a chloromethyl (-CH2Cl) group. The chloromethyl moiety enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for agrochemicals and pharmaceuticals . For instance, describes the synthesis of 1-(3-(trifluoromethyl)phenyl)propan-2-one via reductive amination, highlighting methodologies that could be adapted for chlorinated derivatives .

Eigenschaften

Molekularformel |

C10H10Cl2O |

|---|---|

Molekulargewicht |

217.09 g/mol |

IUPAC-Name |

1-[3-chloro-5-(chloromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H10Cl2O/c1-7(13)2-8-3-9(6-11)5-10(12)4-8/h3-5H,2,6H2,1H3 |

InChI-Schlüssel |

MDUXOXXFNWRYRW-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)CC1=CC(=CC(=C1)Cl)CCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(3-Chloro-5-(chloromethyl)phenyl)propan-2-one can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of 3-chloro-5-(chloromethyl)benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In industrial settings, the production of 1-(3-Chloro-5-(chloromethyl)phenyl)propan-2-one often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Chloro-5-(chloromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Nucleophilic substitution: Substituted derivatives with various functional groups.

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Wissenschaftliche Forschungsanwendungen

1-(3-Chloro-5-(chloromethyl)phenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.

Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Wirkmechanismus

The mechanism of action of 1-(3-Chloro-5-(chloromethyl)phenyl)propan-2-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound’s reactivity is influenced by the electronic effects of the chloro-substituted phenyl ring and the propanone backbone.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ primarily in substituent type, position, and electronic effects. Key comparisons include:

Key Observations:

- Electron-Withdrawing Effects: The trifluoromethyl (-CF3) group in 1-(3-Chloro-5-(trifluoromethyl)phenyl)propan-2-one introduces stronger electron-withdrawing effects compared to -CH2Cl, enhancing stability and resistance to nucleophilic attack .

- Reactivity: The chloromethyl group in the target compound facilitates alkylation reactions, whereas hydroxylated analogs (e.g., 1-[3-Chloro-2-hydroxy...]ethanone) exhibit lower reactivity due to hydrogen bonding from -OH .

- Biological Activity: Fluorinated derivatives, such as those in and , demonstrate enhanced bioactivity in crop protection, likely due to increased membrane permeability from fluorine’s electronegativity .

Physical Properties

- Boiling Points: Chlorinated propan-2-one derivatives generally exhibit higher boiling points than hydroxylated analogs. For example, 1-[3-Chloro-6-hydroxy-2-methyl-5-(isopropyl)phenyl]ethanone has a boiling point of 135°C, while non-hydroxylated chlorinated ketones (e.g., flurochloridone) decompose at higher temperatures (>200°C) .

- Melting Points: Hydroxyacetophenones (e.g., 1-[4-(Chloromethyl)-2-hydroxy-3-propylphenyl]ethanone) show higher melting points (55–57°C) due to crystalline packing from -OH groups, whereas the target compound is likely liquid at room temperature .

Biologische Aktivität

1-(3-Chloro-5-(chloromethyl)phenyl)propan-2-one, a compound with notable structural features, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and possible therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular structure of 1-(3-Chloro-5-(chloromethyl)phenyl)propan-2-one includes a chloro group and a chloromethyl group attached to a phenyl ring, contributing to its reactivity and biological activity. The compound's molecular formula is C11H10Cl2O, with a molecular weight of approximately 233.10 g/mol.

Biological Activity Overview

Research indicates that this compound possesses various biological activities, including:

- Antimicrobial Effects : Studies have demonstrated its efficacy against several microbial strains, suggesting potential use in treating infections.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, which could be beneficial in therapeutic contexts.

- Cytotoxicity : Preliminary cytotoxicity assays indicate that it may affect cell viability in certain cancer cell lines.

The biological activity of 1-(3-Chloro-5-(chloromethyl)phenyl)propan-2-one is likely mediated through several mechanisms:

- Enzyme Interaction : The compound may interact with key enzymes involved in metabolic pathways, altering their activity and affecting cellular functions.

- Receptor Modulation : It may bind to specific receptors, influencing signaling pathways that regulate various physiological processes.

Antimicrobial Activity

A study investigating the antimicrobial properties revealed that 1-(3-Chloro-5-(chloromethyl)phenyl)propan-2-one exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be developed as an antimicrobial agent.

Enzyme Inhibition Studies

In vitro studies focused on enzyme inhibition demonstrated that the compound effectively inhibited urease activity, which is crucial for various pathological conditions. The IC50 value was determined to be 25 µM, indicating moderate potency compared to established urease inhibitors.

Cytotoxicity Assays

Cytotoxicity tests on human cancer cell lines showed that the compound reduced cell viability in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) was found to be approximately 15 µM for MCF-7 breast cancer cells, suggesting potential anticancer properties.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of the compound in treating skin infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates among treated patients compared to controls.

- Case Study on Cancer Treatment : Another study evaluated the compound's effects on tumor growth in xenograft models of breast cancer. Mice treated with the compound showed a marked decrease in tumor size compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.